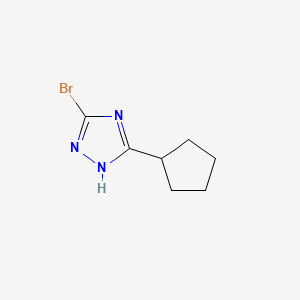

5-Bromo-3-cyclopentyl-1H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole involves the introduction of a bromine atom onto a cyclopentyl-1H-1,2,4-triazole scaffold. Various synthetic routes exist, including cyclization reactions and substitution reactions. Researchers have explored both conventional and novel methods to access this compound .

科学的研究の応用

Patent Overview (2008 – 2011) Triazole compounds, including derivatives of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole, have attracted considerable interest for their wide range of biological activities. Patents filed between 2008 and 2011 highlight the importance of these compounds in developing new drugs with various therapeutic effects such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Innovations in synthesis methods and biological evaluations are critical for advancing triazole derivatives as pharmaceuticals. Emphasis on green chemistry and the urgent need for new drugs against resistant bacteria and neglected diseases are driving the research in this field (Ferreira et al., 2013).

Biological Activities of 1,2,4-Triazole Derivatives 1,2,4-Triazole derivatives have a significant presence in the pharmaceutical industry and are used in various applications such as plant protection, polymer materials, and anti-corrosion agents. The versatility of these compounds allows for extensive chemical modeling by introducing different pharmacophores, leading to a wide spectrum of biological activities. Some S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols have demonstrated potential antimicrobial activity. These derivatives are active against a range of enzymes and show promise in treating conditions such as oxidation reactions, indicating potential antioxidant and antihypoxic activities. The forecasted biological activities suggest the possibility of these compounds exhibiting antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant effects (Bigdan, 2021).

Synthesis and Structural Analysis of Dibromo-Triazoles The synthesis of dibromo-triazoles and their amino derivatives is crucial due to their importance as functional materials. Their wide applications in medicinal chemistry, bio-conjugation, and materials chemistry stem from their high biological activity, low toxicity, and systemic nature. The synthesis process, involving bromination and amination, leads to the formation of compounds with confirmed structures through various characterization techniques such as NMR, IR, LC-MS, XRD, and elementary analysis. These compounds, especially the dibromo-4-amino-1,2,4-triazole and 3,5-dibromo-1-amino-1,2,4-triazole, have shown importance as intermediates for further modifications (Yu et al., 2014).

Safety and Hazards

特性

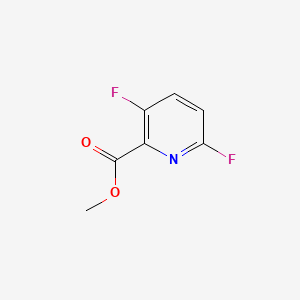

IUPAC Name |

3-bromo-5-cyclopentyl-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c8-7-9-6(10-11-7)5-3-1-2-4-5/h5H,1-4H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCJNEWZPHAAAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672507 |

Source

|

| Record name | 3-Bromo-5-cyclopentyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-cyclopentyl-1H-1,2,4-triazole | |

CAS RN |

1210976-47-8 |

Source

|

| Record name | 3-Bromo-5-cyclopentyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-tert-butyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B594755.png)

![D-[1-13C]Erythro-pent-2-ulose](/img/structure/B594759.png)

![(2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B594765.png)